Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
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Overview
Description
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- is a chemical compound with the molecular formula C16H15N5O2 and a molecular weight of 309.32 g/mol . This compound is known for its vibrant color properties and is often used in dye applications.
Preparation Methods
The synthesis of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- typically involves the reaction of 4-nitroaniline with a diazonium salt, followed by coupling with N-methyl-4-aminobenzonitrile . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in biological labeling and staining techniques due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry as a dye for synthetic fibers.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, affecting the electronic properties of the compound . The pathways involved include the formation of charge-transfer complexes and interactions with biological molecules, leading to changes in their optical and electronic properties .
Comparison with Similar Compounds
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- can be compared with other azo compounds such as:
Disperse Orange 30: Similar in structure but used primarily as an orange dye.
Disperse Red 179: Another azo dye with different substituents, used in the textile industry.
The uniqueness of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- lies in its specific substituents, which confer distinct electronic and optical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
31464-38-7 |
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Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C16H15N5O2/c1-20(12-2-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,12H2,1H3 |
InChI Key |
GYBDRUAPPXYFAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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